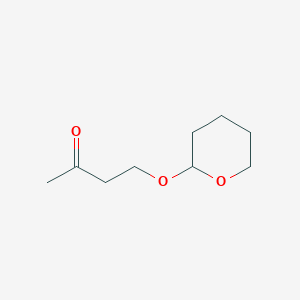

4-Tetrahydropyranyloxy-butan-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(oxan-2-yloxy)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-8(10)5-7-12-9-4-2-3-6-11-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWUFEFCJOTYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415650 | |

| Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20705-59-3 | |

| Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Elucidation of 4 Tetrahydropyranyloxy Butan 2 One Transformations

Reactivity at the Ketone Carbonyl Center

The ketone group in 4-tetrahydropyranyloxy-butan-2-one is a key site for various chemical reactions, including nucleophilic additions, condensations, and reductions.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This makes it susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The rate of nucleophilic addition is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have less steric hindrance and are more electrophilic. youtube.com For ketones like this compound, the presence of two alkyl groups attached to the carbonyl carbon can sterically hinder the approach of the nucleophile.

A variety of nucleophiles can participate in these addition reactions. Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride), add irreversibly to the carbonyl group. masterorganicchemistry.com Weaker nucleophiles, such as water and alcohols, add reversibly and often require acid or base catalysis. youtube.comlibretexts.org

For instance, the reaction with alcohols in the presence of an acid catalyst can lead to the formation of a hemiacetal, which can then react further to form an acetal (B89532). libretexts.org This reversibility is a key feature, and the reaction equilibrium can be controlled by the reaction conditions. libretexts.org

Condensation Reactions and Enolate Chemistry

The α-protons (protons on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in various condensation reactions, most notably the aldol (B89426) condensation. magritek.com

In an aldol condensation, the enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another aldehyde or ketone. magritek.com This reaction forms a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone. magritek.com

For example, the aldol condensation of acetone (B3395972) with formaldehyde (B43269) is a known method for synthesizing 4-hydroxy-2-butanone (B42824), a related compound. nih.gov Similarly, the reaction of acetone with p-anisaldehyde under basic conditions yields 4-(4'-methoxyphenyl)-3-buten-2-one. magritek.com The regioselectivity of the aldol condensation can be an important factor, as seen in the reaction of butanone with citral, where the reaction can occur at either the methyl or methylene (B1212753) group of the ketone. researchgate.net

The formation of the enolate and its subsequent reaction are influenced by the choice of base and reaction conditions. In some cases, the reaction can be catalyzed by acids. magritek.com

Reduction Stereochemistry to 4-Tetrahydropyranyloxy-butan-2-ol Derivatives

The reduction of the ketone in this compound to the corresponding secondary alcohol, 4-tetrahydropyranyloxy-butan-2-ol, is a common transformation. Reagents like sodium borohydride (NaBH₄) are frequently used for this purpose. chemguide.co.uk The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. chemguide.co.uk

This addition creates a new stereocenter at the C2 position, meaning that two stereoisomers (enantiomers) of 4-tetrahydropyranyloxy-butan-2-ol can be formed. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the reaction conditions. While simple reductions with NaBH₄ often lead to a racemic or near-racemic mixture of the alcohol, more complex, sterically hindered reducing agents can provide a degree of stereoselectivity.

For example, in the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one, an enantioselective aldol reaction is employed to set the stereochemistry. researchgate.net This highlights the importance of controlling stereochemistry in reactions involving such molecules.

Chemical Transformations Involving the Tetrahydropyranyl Ether Moiety

The tetrahydropyranyl (THP) group serves as a protecting group for the hydroxyl functionality. Its stability and the methods for its removal are critical aspects of its utility in multi-step syntheses.

Selective Deprotection Methodologies

The THP ether is an acetal and is therefore stable to basic and nucleophilic conditions but labile to acidic conditions. thieme-connect.detotal-synthesis.com This property allows for its selective removal in the presence of other functional groups that are sensitive to acids.

A common method for deprotection involves treatment with a mild acid in an aqueous or alcoholic solvent. thieme-connect.detotal-synthesis.com For example, a mixture of acetic acid in tetrahydrofuran (B95107) and water can effectively cleave the THP ether. total-synthesis.com Pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol (B145695) is another widely used reagent for this purpose. total-synthesis.com

The mechanism of deprotection under acidic conditions involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. total-synthesis.com The carbocation is then trapped by a nucleophile, such as water or the alcohol solvent. total-synthesis.com

Various other reagents and conditions have been developed for the deprotection of THP ethers, including:

Lewis acids: Bismuth triflate and decaborane (B607025) have been shown to catalyze the deprotection under mild conditions. organic-chemistry.orgkoreascience.kr

Solid-phase catalysts: Zeolite H-beta and expansive graphite (B72142) have been used as recyclable catalysts for this transformation. organic-chemistry.orgrsc.org

Stability and Compatibility under Diverse Reaction Conditions

The THP protecting group is known for its robustness under a wide range of non-acidic reaction conditions. thieme-connect.deorganic-chemistry.org This stability is a key reason for its widespread use in organic synthesis.

Specifically, THP ethers are stable to:

Strongly basic conditions: They can withstand hydrolysis of esters and other base-mediated reactions. thieme-connect.de

Organometallic reagents: They are compatible with Grignard reagents, organolithium compounds, and organocuprates, especially at low temperatures. thieme-connect.de

Hydride reductions: They are stable to reagents like lithium aluminum hydride in the absence of Lewis acids. thieme-connect.de

Acylating and alkylating reagents: The protected hydroxyl group is not susceptible to acylation or alkylation. organic-chemistry.org

This broad compatibility allows for extensive chemical modifications at other sites of the molecule, such as the ketone carbonyl center in this compound, without affecting the protected alcohol. The THP group can then be removed at a later stage in the synthesis under mild acidic conditions. nih.gov

However, a notable drawback of the THP group is the introduction of a new stereocenter upon its formation from a chiral alcohol, which can lead to a mixture of diastereomers. thieme-connect.deorganic-chemistry.org This can complicate purification and characterization of the protected compound.

Mechanistic Studies of Complex Transformations

The transformation of substrates bearing a tetrahydropyranyl (THP) ether and a ketone, such as this compound, involves sophisticated catalytic processes. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Palladium-Catalyzed Redox-Relay Heck Arylations on THP-Protected Substrates

The Palladium-catalyzed redox-relay Heck reaction is a powerful method for the arylation of unactivated alkenes, particularly those found in alkenyl alcohols and their protected forms. pkusz.edu.cnacs.org This reaction overcomes the limitations of traditional Heck reactions, which typically require electronically biased alkenes for high regioselectivity. pkusz.edu.cnrsc.org In the redox-relay mechanism, the catalyst facilitates the migration of a carbon-carbon double bond along an alkyl chain, a process often referred to as "chain-walking," to ultimately form a stable carbonyl product. nih.govacs.org

The catalytic cycle begins with the oxidative addition of an aryl source, such as an aryl diazonium salt or boronic acid, to a Pd(0) species, forming an aryl-Pd(II) complex. pkusz.edu.cn An alkenyl alcohol, or its THP-protected analogue, then coordinates to this complex. The key mechanistic sequence involves:

Migratory Insertion: The alkene inserts into the Pd-Aryl bond. This initial step can be enantioselective, but the stereocenter may be lost in subsequent steps. rsc.org

β-Hydride Elimination and Re-insertion: A series of β-hydride eliminations and migratory re-insertions allows the palladium center to "walk" along the carbon chain. nih.govacs.org This relay is driven towards the oxygen atom of the alcohol or ether.

Product Formation: The process culminates in the formation of a hydroxyalkyl-palladium species, which acts as a thermodynamic sink. pkusz.edu.cnnih.gov This intermediate then undergoes a final transformation to release the saturated carbonyl product and regenerate the Pd(0) catalyst. pkusz.edu.cn

Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surface of this reaction. pkusz.edu.cnnih.gov These studies show a smooth energy profile without high activation barriers for the relay process, explaining its efficiency. pkusz.edu.cnnih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| Oxidative Addition | An aryl source (e.g., Ar-X) adds to a Pd(0) catalyst. | Aryl-Pd(II)-X complex |

| Alkene Coordination | The THP-protected alkenyl alcohol coordinates to the palladium center. | π-complex (Int0) |

| Migratory Insertion | The alkene inserts into the Pd-Aryl bond, forming a C-C bond and a stereocenter. | Alkyl-Pd(II) species |

| β-Hydride Elimination | A hydrogen atom is eliminated from the carbon β to the palladium, forming a Pd-H bond and an alkene. | Hydrido-palladium-alkene complex |

| Migratory Re-insertion | The newly formed alkene re-inserts into the Pd-H bond. This step is often the enantioselectivity-determining step. rsc.org | Isomeric Alkyl-Pd(II) species |

| Oxidative Deprotonation | The final alkyl-palladium species at the oxygen-bearing carbon undergoes oxidation/deprotonation to form the ketone product. | Enol or Carbonyl-bound Pd(0) |

Intramolecular Carbon-Carbon Bond Forming Reactions (e.g., Reformatsky reactions)

The ketone functionality in this compound makes it a suitable electrophile for carbon-carbon bond-forming reactions, such as the Reformatsky reaction. nrochemistry.com This reaction typically involves the treatment of an α-halo ester with zinc dust to generate an organozinc reagent, or a "Reformatsky enolate," which then adds to a carbonyl group. nrochemistry.comyoutube.com

While typically an intermolecular reaction, the Reformatsky reaction can be adapted for intramolecular cyclizations. byjus.comrecnotes.com For a substrate like this compound, this would require tethering an α-halo ester moiety to the molecule. The resulting intramolecular reaction would proceed through a cyclic transition state to form a lactone.

The mechanism unfolds as follows:

Oxidative Addition: Activated zinc metal inserts into the carbon-halogen bond of the α-halo ester portion of the molecule. nrochemistry.combyjus.com A key advantage of using zinc is that it forms the enolate in the presence of the ketone without requiring a strong base that could cause self-condensation. byjus.comrecnotes.com

Enolate Formation: The initial organozinc species rearranges to form a zinc enolate. nrochemistry.combyjus.com

Intramolecular Aldol Addition: The enolate attacks the tethered ketone carbonyl group through a chair-like six-membered transition state. nrochemistry.com

Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product, which in an intramolecular case would be a cyclic structure. youtube.com

| Step | Description | Key Intermediate |

|---|---|---|

| Oxidative Addition | Zinc metal inserts into the C-X bond of a tethered α-halo ester. | Organozinc halide |

| Enolate Formation | The organozinc halide rearranges to form a more stable zinc enolate. | Reformatsky enolate |

| Cyclization | The nucleophilic enolate attacks the electrophilic ketone carbonyl intramolecularly. | Cyclic zinc alkoxide |

| Protonation | Acidic workup cleaves the O-Zn bond to give the final cyclic product. | Cyclic β-hydroxy ester (lactone) |

Stereochemical Control and Enantioselectivity in Reactions

Achieving high levels of stereochemical control is a central goal in the synthesis of complex molecules. In reactions involving substrates like this compound, particularly the palladium-catalyzed redox-relay Heck reaction, enantioselectivity is governed by the interplay of several factors. The use of chiral ligands is paramount. rsc.org

Computational and experimental studies have shown that in the redox-relay Heck reaction, the initial migratory insertion may not be the enantiodetermining step. rsc.org Instead, after an initial insertion and subsequent β-hydride elimination, the re-insertion of the alkene into the palladium-hydride (Pd-H) bond is often the step that dictates the final stereochemistry of the product. rsc.org

Key factors influencing enantioselectivity include:

Chiral Ligand Structure: Pyridine-oxazoline (PyOx) ligands are commonly employed. nih.govnih.gov The steric bulk and electronic properties of the substituents on the ligand (e.g., phenyl vs. tert-butyl) create a specific chiral environment around the palladium center. rsc.orgnih.gov

Non-Covalent Interactions: Attractive non-covalent interactions, such as CH–π, lone pair–π, and T-shaped π–π interactions between the ligand and the substrate's transition state, play a crucial role in stabilizing one enantiomeric pathway over another. rsc.org

Substrate Electronics: The electronic features of the substrate, including the polarizability of the alkene, can influence the enantiomeric ratio. nih.gov

DFT calculations have been used to quantify the energy differences between diastereomeric transition states. For example, a calculated energy difference (ΔΔG‡) of 2.5 kcal/mol corresponds to a high level of enantioselectivity, in quantitative agreement with experimental results. nih.gov

| Factor | Mechanism of Control | Example |

|---|---|---|

| Chiral Ligand | Creates a sterically defined pocket that favors one approach of the substrate to the catalyst. | Pyridine-oxazoline (PyOx) ligands. nih.gov |

| Steric Repulsion | Repulsion between bulky groups on the ligand and the substrate in the transition state disfavors the formation of one enantiomer. nih.gov | Repulsion between an oxazoline (B21484) substituent and the alkene substituent. nih.gov |

| Non-Covalent Interactions | Stabilizing interactions (e.g., CH-π) lower the energy of the transition state for the major enantiomer. rsc.org | T-shaped π-π stacking between the ligand and an aryl group on the substrate. rsc.org |

| Remote Electronic Effects | The polarization of the alkene in the migratory insertion transition state can be stabilized by the C-O dipole of the alcohol/ether moiety. nih.gov | Stabilization of developing charge in the transition state. |

Investigations using Deuterium-Labeled Probes

Deuterium (B1214612) labeling is a powerful tool for elucidating complex reaction mechanisms. acs.orgnih.gov By replacing specific hydrogen atoms with deuterium, chemists can trace the path of atoms throughout a reaction, providing definitive evidence for or against proposed mechanistic pathways. acs.orgacs.org This technique is particularly useful for studying hydrogen migration steps, such as the β-hydride eliminations and re-insertions central to the redox-relay Heck reaction. acs.org

In the context of palladium-catalyzed reactions, deuterium labeling experiments have been used to:

Confirm Palladium Chain-Walking: By labeling different positions of an alkenyl alcohol substrate, researchers can determine the final position of the deuterium atom. This provides evidence that the catalyst remains bound to the substrate during the relay process and migrates along the chain. acs.org

Determine Stereochemical Pathways: The stereochemistry of the deuterium labels in the final product can confirm whether processes like β-hydride elimination and migratory insertion occur in a syn or anti fashion. Studies have provided strong evidence for syn-elimination and syn-migratory insertion pathways in Heck reactions. acs.org

Rule Out Alternative Mechanisms: Labeling studies have helped to rule out alternative mechanisms, such as a tautomerization pathway, in favor of a pathway involving a low-energy palladium-alkyl intermediate that directly precedes product formation. acs.org

For example, a study on the Heck reaction using a deuterated 2,3-dihydrofuran (B140613) showed that the deuterium atoms were found at specific positions in the product, consistent with a mechanism involving two consecutive syn-1,2-dyotropic shifts or a syn-chain-walking mechanism, while ruling out any anti processes. acs.org

| Experiment | Observation | Mechanistic Insight |

|---|---|---|

| Labeling at the terminal alkene carbon | Deuterium is found scrambled along the alkyl chain in the product. | Supports a reversible β-hydride elimination/re-insertion (chain-walking) mechanism. acs.org |

| Stereospecific labeling of a C-H bond | The stereochemistry of the C-D bond is retained or inverted predictably in the product. | Provides evidence for the stereochemistry of the elimination/insertion steps (e.g., syn vs. anti). acs.org |

| Labeling at the hydroxyl-bearing carbon | Deuterium is retained in the final product at the α-position to the carbonyl. | Rules out mechanisms involving tautomerization at that center. acs.org |

Strategic Applications of 4 Tetrahydropyranyloxy Butan 2 One in Advanced Organic Synthesis

Employment as a Versatile Protecting Group in Multi-Step Synthesis

The protection of reactive functional groups is a cornerstone of multi-step organic synthesis, preventing undesired side reactions and enabling selective transformations at other positions within a molecule. The tetrahydropyranyl group is a widely employed acid-labile protecting group for hydroxyl moieties, and 4-Tetrahydropyranyloxy-butan-2-one exemplifies its application.

Protection of Hydroxyl Functionalities in Complex Molecules

The primary role of the tetrahydropyranyl group in this compound is to mask the reactivity of the primary alcohol. This protection is crucial when the ketone functionality is to be subjected to reactions that would be incompatible with a free hydroxyl group, such as Grignard reactions, Wittig reactions, or enolate chemistry. The THP ether is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides.

The introduction of the THP protecting group is typically achieved by the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). Conversely, its removal is readily accomplished under mild acidic conditions, such as with acetic acid in aqueous tetrahydrofuran (B95107) or with a catalytic amount of a stronger acid like p-toluenesulfonic acid in an alcoholic solvent. This facile deprotection allows for the unmasking of the hydroxyl group at a desired stage of the synthesis.

A notable consideration when introducing a THP group to a chiral alcohol is the formation of a new stereocenter at the anomeric carbon of the tetrahydropyran (B127337) ring, leading to a mixture of diastereomers. While this can complicate purification and characterization, it generally does not affect the chemical reactivity of the protected alcohol.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group in the presence of others is essential. This is achieved through the implementation of orthogonal protecting group strategies, where different protecting groups are removed under distinct and non-interfering conditions. The THP group, being acid-labile, is a valuable component of such strategies.

For instance, a molecule might contain a hydroxyl group protected as a THP ether, another hydroxyl group protected as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS), and a carboxylic acid protected as an ester. The THP group can be selectively removed with mild acid, leaving the silyl ether and ester intact. The silyl ether can then be cleaved using a fluoride source (e.g., tetrabutylammonium fluoride, TBAF), and finally, the ester can be hydrolyzed under basic or acidic conditions. This orthogonal approach provides chemists with precise control over the synthetic sequence.

The stability of the THP ether under basic conditions makes it compatible with base-labile protecting groups such as esters and some carbamates. This orthogonality is frequently exploited in the synthesis of polyketides, carbohydrates, and other natural products where multiple hydroxyl groups require differential protection.

Utility as a Key Synthetic Intermediate and Chiral Building Block

Beyond its role in functional group protection, this compound serves as a valuable four-carbon building block in the construction of more complex molecular frameworks. Its bifunctional nature, possessing both a masked hydroxyl group and a reactive ketone, allows for a variety of synthetic elaborations.

Construction of Diverse Oxacycles and Heterocyclic Systems

The structure of this compound is predisposed to the synthesis of various oxygen-containing heterocyclic systems, particularly tetrahydropyrans, which are common motifs in numerous natural products. Intramolecular reactions are a powerful strategy for the stereoselective synthesis of these ring systems.

For example, after a stereoselective reduction of the ketone in this compound to a secondary alcohol, the resulting diol derivative can undergo intramolecular cyclization upon deprotection of the THP ether. This acid-catalyzed cyclization can proceed via an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the stereochemistry of the newly formed secondary alcohol. Such strategies are integral to the synthesis of the tetrahydropyran cores of macrolide antibiotics and marine natural products.

Furthermore, the ketone functionality can be transformed into other reactive groups that can participate in cyclization reactions. For instance, conversion of the ketone to an alkene via a Wittig reaction, followed by deprotection and subsequent intramolecular hydroalkoxylation, can also lead to the formation of substituted tetrahydropyrans.

Precursor for the Synthesis of Natural Products and their Analogs

The tetrahydropyran ring is a ubiquitous structural element in a vast array of biologically active natural products, including polyether ionophores, marine toxins, and macrolide antibiotics. Synthetic strategies toward these complex molecules often rely on the use of versatile building blocks that can be elaborated into the desired tetrahydropyran core. While direct examples of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motif is highly relevant.

For instance, the synthesis of the tetrahydropyran subunits of complex macrolides like lasonolide A often involves the construction of functionalized tetrahydropyran rings. Building blocks with a similar carbon skeleton to this compound are frequently employed. The synthetic sequence would typically involve stereoselective modification of the ketone, extension of the carbon chain, and subsequent cyclization to form the tetrahydropyran ring with the desired stereochemistry.

The ability to introduce chirality at the C2 position (via asymmetric reduction of the ketone) and then use this stereocenter to direct the formation of other stereocenters makes derivatives of this compound valuable precursors in the asymmetric synthesis of natural product fragments.

Role in the Generation of Chiral Scaffolds

The generation of chiral scaffolds from achiral or racemic starting materials is a central theme in modern organic synthesis. This compound, being a prochiral ketone, can be a substrate for asymmetric reduction, leading to the formation of a chiral secondary alcohol. This enantioselective transformation can be achieved using a variety of methods, including chiral reducing agents (e.g., those derived from lithium aluminum hydride modified with chiral ligands) or enzymatic reductions.

The resulting chiral alcohol, with its hydroxyl group still protected as a THP ether, is a versatile chiral building block. The stereocenter at C2 can be used to control the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions, alkylations of the corresponding enolate, or nucleophilic additions to the ketone after deprotection. This allows for the diastereoselective construction of more complex chiral molecules.

Derivatization and Functionalization for Targeted Synthetic Targets

This compound serves as a versatile building block in organic synthesis, amenable to a variety of chemical transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures. The presence of a ketone carbonyl group and a tetrahydropyranyl (THP) ether protecting group offers strategic opportunities for selective derivatization. The ketone can be targeted for nucleophilic additions, reductions, and rearrangements, while the THP ether provides robust protection for a primary alcohol, which can be deprotected under acidic conditions when required. This section explores key derivatization pathways that underscore the synthetic utility of this compound.

The ketone functionality of this compound is a prime site for reduction to form the corresponding secondary alcohol, 4-tetrahydropyranyloxy-butan-2-ol. However, the synthesis of the isomeric primary alcohol, 4-tetrahydropyranyloxy-butan-1-ol, requires a different synthetic approach, as does the creation of the aldehyde analog, 4-tetrahydropyranyloxy-butanal.

4-Tetrahydropyranyloxy-butan-1-ol: The conversion of the starting ketone to its primary alcohol analog involves a two-step process. First, the ketone undergoes reduction to the secondary alcohol, 4-tetrahydropyranyloxy-butan-2-ol. This is typically achieved using hydride reducing agents. science-revision.co.uk Common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation to yield the alcohol. science-revision.co.uk

Following the reduction, the resulting secondary alcohol can be oxidized to the corresponding aldehyde, 4-tetrahydropyranyloxy-butanal. The selective oxidation of a primary alcohol to an aldehyde, without over-oxidation to a carboxylic acid, can be accomplished using specific reagents. libretexts.org Pyridinium (B92312) chlorochromate (PCC) is a classic reagent for this purpose. libretexts.org More modern and milder methods include the use of Dess-Martin periodinane (DMP) or a Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride. lumenlearning.comwikipedia.org

| Transformation | Target Compound | Typical Reagents |

|---|---|---|

| Ketone Reduction | 4-Tetrahydropyranyloxy-butan-2-ol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) science-revision.co.uklibretexts.org |

| Primary Alcohol Oxidation | 4-Tetrahydropyranyloxy-butanal | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation libretexts.orglumenlearning.com |

The introduction of a nitrogen-containing functional group, such as a nitrile (cyano group), significantly broadens the synthetic potential of the this compound scaffold. A plausible route to synthesize 4-cyano-1-(2-tetrahydropyranyl)oxy-butane from this compound involves a cyanohydrin formation followed by reduction.

The initial step is the reaction of the ketone with a cyanide source, typically hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an acid, to form a cyanohydrin. organic-chemistry.orgnih.gov This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon.

The resulting cyanohydrin, which contains a hydroxyl group, can then undergo dehydroxylation to afford the target nitrile. This reduction of the hydroxyl group can be a challenging transformation, but various methods have been developed in organic synthesis to achieve this.

An alternative and direct method for converting ketones to nitriles is the Van Leusen reaction. organic-chemistry.orgwikipedia.org This reaction employs tosylmethyl isocyanide (TosMIC) as a reagent that converts a ketone into a nitrile with the addition of one carbon atom. organic-chemistry.orgorganic-chemistry.org However, for the synthesis of the specifically named target compound without carbon addition, the cyanohydrin route is more direct.

| Step | Intermediate/Product | General Method |

|---|---|---|

| 1 | 2-Cyano-4-(tetrahydropyran-2-yloxy)butan-2-ol (Cyanohydrin) | Reaction of the ketone with a cyanide source (e.g., NaCN, H⁺) organic-chemistry.org |

| 2 | 4-Cyano-1-(2-tetrahydropyranyl)oxy-butane | Reduction of the hydroxyl group of the cyanohydrin |

The synthesis of more complex heterocyclic structures, such as 1,2,4-oxadiazoles, from this compound demonstrates its utility in medicinal chemistry and drug discovery. The formation of a 1,2,4-oxadiazole butanoic acid derivative requires a multi-step synthetic sequence.

A key transformation is the conversion of the methyl ketone group of the starting material into a carboxylic acid. The haloform reaction is a well-established method for this conversion of methyl ketones. nih.govjove.comnih.govmasterorganicchemistry.comwikipedia.org This reaction proceeds by treating the methyl ketone with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide. wikipedia.org This process converts the methyl group into a haloform (e.g., bromoform or iodoform) and the rest of the molecule into a carboxylate, which is then protonated to yield the carboxylic acid. jove.com In this case, the product would be 3-(tetrahydropyran-2-yloxy)propanoic acid.

Another approach to convert the ketone to an ester, which can then be hydrolyzed to the carboxylic acid, is the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgchemistrysteps.comchemistrysteps.com This reaction uses a peroxyacid to insert an oxygen atom adjacent to the carbonyl group. wikipedia.org

Once the carboxylic acid is obtained, it can be converted into a 1,2,4-oxadiazole. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amidoxime. acs.orgnih.govmdpi.comnih.govchim.it The resulting O-acylamidoxime intermediate then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. nih.gov Various coupling agents can be used to facilitate the reaction between the carboxylic acid and the amidoxime directly. chim.it

| Step | Transformation | Key Reagents/Methods |

|---|---|---|

| 1 | Ketone to Carboxylic Acid | Haloform Reaction (e.g., Br₂, NaOH) or Baeyer-Villiger Oxidation followed by hydrolysis nih.govwikipedia.org |

| 2 | Carboxylic Acid to 1,2,4-Oxadiazole | Activation of carboxylic acid, reaction with an amidoxime, and cyclodehydration nih.govchim.it |

Analytical and Spectroscopic Methodologies for Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Tetrahydropyranyloxy-butan-2-one, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. The expected signals for this compound are detailed in the table below. The spectrum would be characterized by a singlet for the methyl protons of the ketone, and a series of multiplets for the methylene (B1212753) protons of the butanone chain and the tetrahydropyran (B127337) (THP) ring. A key signal would be the anomeric proton of the THP ring, appearing as a multiplet around 4.6 ppm.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show nine distinct signals, corresponding to each carbon atom in the molecule. The most downfield signal would be that of the carbonyl carbon of the ketone. libretexts.org The chemical shifts for the carbons of the THP ether are influenced by the electronegativity of the adjacent oxygen atoms. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃-C=O | ~2.1 (s, 3H) | ~30 |

| -C(=O)-CH₂- | ~2.7 (t, 2H) | ~45 |

| -CH₂-O-THP | ~3.8 (t, 2H) | ~67 |

| Anomeric CH (O-CH-O) | ~4.6 (m, 1H) | ~99 |

| THP Ring CH₂'s | ~1.5-1.8 (m, 6H) | ~19, 25, 31 |

| THP Ring -CH₂-O- | ~3.5 & ~3.9 (m, 2H) | ~62 |

| C=O | - | ~208 |

Note: Predicted data is based on analysis of similar structures and general principles of NMR spectroscopy. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 172, corresponding to the molecular weight of the compound. scbt.com

The fragmentation of ketones and aldehydes in EI-MS is often characterized by specific cleavage patterns. whitman.edu A prominent fragmentation pathway for this compound would be the α-cleavage, leading to the formation of an acylium ion. Another expected fragmentation is the loss of the tetrahydropyranyl group. The McLafferty rearrangement, a characteristic fragmentation for ketones with a γ-hydrogen, is also a possible pathway. whitman.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation |

| 71 | [C₄H₇O]⁺ | Acylium ion from α-cleavage |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 43 | [CH₃CO]⁺ | Acylium ion |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the ketone and ether functional groups.

A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the ketone. whitman.edu The presence of the ether linkage in the tetrahydropyran ring will give rise to a strong C-O stretching absorption band in the region of 1050-1150 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ketone) | C=O Stretch | ~1715 | Strong |

| Ether | C-O Stretch | ~1120 | Strong |

| Alkane | C-H Stretch | 2850-2960 | Medium to Strong |

| Alkane | C-H Bend | 1375 & 1450 | Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination (for crystalline derivatives)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is an oil at room temperature, it is not amenable to single-crystal X-ray diffraction analysis. pharmaffiliates.com However, if a solid, crystalline derivative of this compound were to be synthesized, this method could be employed for its structural elucidation.

For instance, studies on crystalline derivatives of related butanones have been successfully performed. The analysis would involve mounting a suitable single crystal of the derivative on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and stereochemistry.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for the purification of synthetic products and for assessing their purity. Thin-layer chromatography (TLC) and column chromatography are standard methods used in the synthesis of compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase (a mixture of solvents). The different components of the mixture will travel up the plate at different rates, resulting in their separation. The separated spots can be visualized, for example, under UV light or by staining.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. A glass column is packed with a stationary phase, such as silica gel, and the crude product is loaded onto the top. whitman.edu A solvent or a mixture of solvents (eluent), similar to the one optimized by TLC, is then passed through the column. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined and the solvent is removed to yield the purified this compound. Gas chromatography (GC) can also be utilized to assess the purity of the final product. google.com

Future Directions and Emerging Research Frontiers for 4 Tetrahydropyranyloxy Butan 2 One

Catalytic Asymmetric Transformations and Stereocontrol Enhancement

The prochiral ketone of 4-Tetrahydropyranyloxy-butan-2-one presents a significant opportunity for research in catalytic asymmetric synthesis. The development of methods to convert this ketone into a chiral alcohol with high enantiomeric excess (ee) would unlock pathways to a variety of stereochemically defined molecules.

Future research will likely focus on the asymmetric reduction or transfer hydrogenation of the ketone. This is a well-established strategy for creating chiral secondary alcohols, which are crucial components of many biologically active compounds. nih.govrsc.org Organocatalysis and transition-metal catalysis are two prominent avenues. For instance, catalysts based on ruthenium or rhodium complexes, paired with chiral ligands, could facilitate highly enantioselective hydrogenation. Similarly, organocatalytic approaches, perhaps employing chiral secondary amines or phosphoric acids, could be developed for stereoselective transformations. nih.gov The challenge and opportunity lie in designing catalyst systems that are not only highly selective but also compatible with the tetrahydropyranyl (THP) protecting group, ensuring its stability during the transformation.

Exploration of Novel Reaction Pathways and Synthetic Transformations

Beyond its role as a simple intermediate, this compound holds potential for use in novel and more complex reaction cascades. Its bifunctional nature—a ketone and a protected alcohol—allows for sequential or one-pot multi-component reactions (MCRs) to build molecular complexity rapidly. researchgate.net

Emerging research could explore its use in tandem reactions where the ketone is first transformed, followed by deprotection and reaction of the hydroxyl group. For example, an initial asymmetric reduction of the ketone could be followed by an in-situ cyclization or condensation reaction, triggered by the removal of the THP group. There is also potential for its integration into the synthesis of heterocyclic scaffolds, which are of immense interest in medicinal chemistry. researchgate.netmdpi.com By reacting the ketone with various nitrogen-containing reagents, novel pyrimidine (B1678525) or pyrazole (B372694) derivatives could be accessed, with the protected hydroxyl group available for later-stage functionalization.

Computational Chemistry and Mechanistic Modeling Studies

Computational chemistry offers a powerful, non-empirical tool to predict and understand the behavior of this compound in various reactions. While specific studies on this molecule are not yet prevalent, research on analogous structures like 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone) and 4-hydroxy-2-butanone (B42824) demonstrates the potential of this approach. nih.govresearchgate.net

Future computational work using Density Functional Theory (DFT) and other methods could be applied to:

Model Reaction Mechanisms: Elucidate the transition states and energy profiles for potential reactions, such as the asymmetric reductions mentioned in section 6.1. This can help in catalyst design and optimization.

Predict Physicochemical Properties: Calculate key parameters like bond energies, heat of formation, and spectroscopic signatures to support experimental findings. nih.govulster.ac.uk

Analyze Reactivity: Use frontier molecular orbital analysis (HOMO-LUMO) to predict sites of nucleophilic and electrophilic attack, guiding the exploration of new synthetic transformations. ulster.ac.uk

Table 1: Potential Computational Analyses for this compound (Based on Analogous Systems)

| Parameter | Computational Method Example | Potential Insight | Reference Analog |

|---|---|---|---|

| Enthalpy of Formation | ccCA-CBS-2 Composite Method | Provides fundamental thermochemical data for reaction modeling. | Raspberry Ketone nih.gov |

| Reaction Progress & Synchronicity | Wiberg Bond Indices (MP2 level) | Determines the concertedness of reaction mechanisms, such as thermal decompositions or rearrangements. | 4-hydroxy-2-butanone researchgate.net |

| Reactivity Indices | Conceptual DFT (M06-2X functional) | Predicts the most likely sites for chemical reactions and helps understand metabolite profiles. | Raspberry Ketone ulster.ac.uk |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from batch processing to continuous flow manufacturing, which offers superior control, safety, and scalability. Research on related 4-aryl-2-butanones has already demonstrated the successful translation of multi-step syntheses to scalable continuous flow processes. researchgate.net

Given this precedent, this compound is an ideal candidate for integration into flow chemistry platforms. Future research could focus on developing a continuous process for its synthesis or its use as a reactant in a multi-step flow sequence. For example, a packed-bed reactor containing a solid-supported catalyst could be used for its synthesis, followed by in-line purification and immediate use in a subsequent reaction, such as a reduction or condensation, in a downstream reactor module. This approach minimizes manual handling, reduces reaction times from hours to minutes, and allows for efficient process optimization and large-scale production. researchgate.net

Table 2: Potential Flow Chemistry Applications

| Process Step | Batch Method | Potential Flow Adaptation | Advantage |

|---|---|---|---|

| Synthesis | Reaction of 4-hydroxy-2-butanone with dihydropyran in a flask with acid catalyst. | Pumping reagents through a heated tube or a packed-bed reactor containing a solid acid catalyst. | Increased heat/mass transfer, reduced reaction time, improved safety. |

| Asymmetric Reduction | Addition of a chiral reducing agent to a batch reactor. | Use of a fixed-bed reactor with a chiral catalyst (e.g., immobilized enzyme or metal complex). | Catalyst reusability, continuous product generation, easier purification. |

Development of Sustainable and Eco-Friendly Synthetic Protocols

In line with the principles of green chemistry, future research will undoubtedly seek more sustainable methods for both the synthesis and application of this compound. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources where possible. nih.govresearchgate.net

One promising direction is the development of cleaner synthetic routes for its precursor, 4-hydroxy-2-butanone. A patented method describes its synthesis from 1,3-butanediol (B41344) using hydrogen peroxide as a clean oxidant, where the only byproduct is water. google.com This contrasts sharply with traditional methods that produce significant waste. google.com Further research could optimize this process or explore biocatalytic routes.

For reactions involving this compound, the focus will be on:

Greener Solvents: Replacing traditional volatile organic compounds with water or other benign solvent systems. researchgate.netnih.gov

Catalyst-Free Conditions: Designing reactions that can proceed efficiently without a catalyst, or by using highly efficient and recyclable catalysts. researchgate.net

Atom Economy: Prioritizing reaction pathways, such as multi-component reactions, where the majority of atoms from the reactants are incorporated into the final product. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.